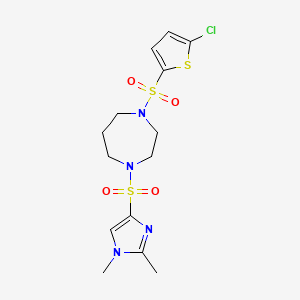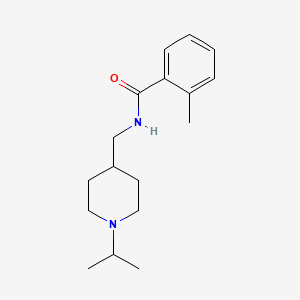![molecular formula C22H17FN4O3 B2949106 N-(2-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326930-23-7](/img/structure/B2949106.png)
N-(2-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains a fluorophenyl group, a methylphenyl group, an oxadiazole ring, and an oxopyridine group. These functional groups could potentially give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an oxadiazole ring and multiple phenyl groups would likely make the structure quite complex .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in its structure. For example, the oxadiazole ring might be involved in nucleophilic substitution reactions, while the phenyl groups might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its electronegativity and polarity .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research on derivatives of oxadiazole and acetamide compounds, including those with fluorophenyl groups, has shown promising antimicrobial properties. Studies demonstrate that the incorporation of fluorine atoms and various aryl groups into the structure of these compounds enhances their antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, Parikh and Joshi (2014) synthesized fluoro-substituted acetamides and evaluated their antimicrobial properties, finding compounds with fluorine atoms exhibited the highest potency against bacterial and fungal strains (Parikh & Joshi, 2014).
Anti-inflammatory and Anticancer Activities
Compounds structurally related to the specified molecule have been explored for their anti-inflammatory and anticancer activities. Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity, suggesting potential therapeutic applications in treating inflammation-related disorders (Sunder & Maleraju, 2013). Additionally, research into oxadiazole derivatives, including those with fluorophenyl moieties, has identified compounds with anticancer activities, indicating their potential as novel anticancer agents. Liu et al. (2008) discussed the preclinical antipsychotic-like and procognitive activities of ADX47273, a compound structurally similar to the one , highlighting its relevance in neuropharmacology and potential therapeutic applications (Liu et al., 2008).
Biochemical Applications
The synthesis and study of these compounds extend to biochemical applications, including ligand-protein interactions and photovoltaic efficiency modeling. Mary et al. (2020) focused on the synthesis and spectroscopic analysis of benzothiazolinone acetamide analogs, revealing their potential in light harvesting and non-linear optical activities, which could be valuable in the development of dye-sensitized solar cells and other photovoltaic applications (Mary et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c1-14-5-4-6-15(11-14)21-25-22(30-26-21)16-9-10-20(29)27(12-16)13-19(28)24-18-8-3-2-7-17(18)23/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOUYAYZWWFXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

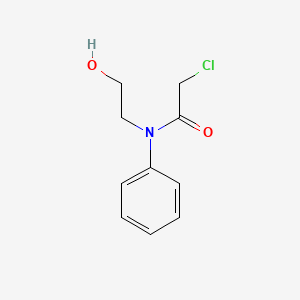
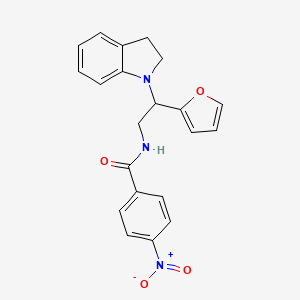
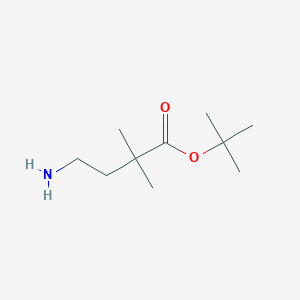

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2949030.png)
![2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid](/img/structure/B2949031.png)
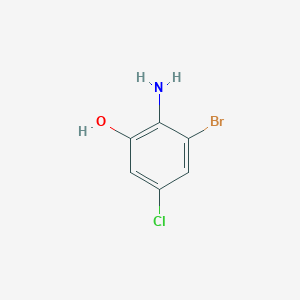
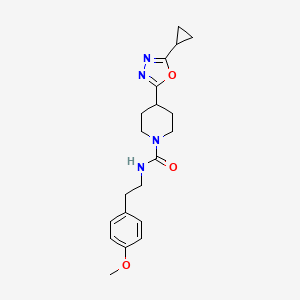
![7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2949036.png)
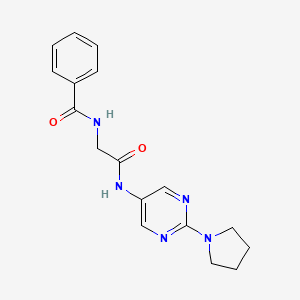
![2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid](/img/structure/B2949039.png)
